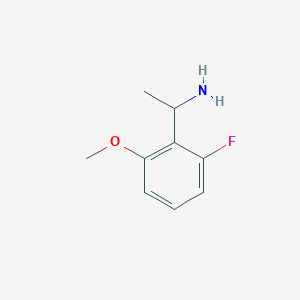

1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine

Description

Contextualization within Contemporary Organic Synthesis and Stereoselective Transformations

1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine is a chiral arylethylamine that embodies several key challenges and opportunities in modern organic synthesis. The synthesis of such chiral amines is a cornerstone of pharmaceutical and fine chemical production, as an estimated 40-45% of small-molecule drugs contain a chiral amine fragment. nih.gov The primary challenge lies in controlling the stereochemistry at the carbon atom bearing the amine group, as different enantiomers of a molecule can exhibit vastly different biological activities.

Contemporary strategies to achieve this control are dominated by asymmetric catalysis, including transition-metal catalysis, organocatalysis, and biocatalysis. nih.gov Transition metal-catalyzed asymmetric hydrogenation of imines or enamides is a powerful and widely used method for accessing chiral amines. nih.govyoutube.com The development of modular chiral phosphorus ligands has been instrumental in achieving high enantioselectivities for a broad range of substrates. nih.gov For a substrate like 1-(2-fluoro-6-methoxyphenyl)ethanone, its corresponding imine could theoretically be reduced via asymmetric hydrogenation to yield the target amine. However, the presence of two ortho substituents (fluoro and methoxy) presents a significant steric challenge that would require careful selection and design of the catalyst system.

Biocatalysis, particularly the use of transaminases, has emerged as a highly effective and environmentally benign alternative for the synthesis of chiral amines. researchgate.net These enzymes can directly convert a prochiral ketone into a single enantiomer of the corresponding amine with exceptional selectivity. researchgate.net The application of a transaminase to the synthesis of this compound from its ketone precursor represents a state-of-the-art approach in green chemistry.

Significance of Fluorinated Aromatic Amines in Advanced Chemical Research

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. tandfonline.comresearchgate.net Fluorine's unique properties—high electronegativity, small size comparable to hydrogen, and the high strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity. tandfonline.comomicsonline.orgnih.gov

Introducing a fluorine atom can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life. nih.gov Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, which can reduce basicity and potentially improve membrane permeability and bioavailability. tandfonline.com Fluorinated aromatic amino acids and their derivatives are also gaining attention as building blocks for creating peptides and proteins with enhanced biophysical and chemical properties. omicsonline.org The 2-fluoro-6-methoxy substitution pattern on the phenyl ring of the target compound is particularly noteworthy, as the interplay between the electron-withdrawing fluorine and the electron-donating methoxy (B1213986) group can create unique electronic properties, influencing interactions with biological targets.

Historical Development of Synthetic Approaches to Chiral Arylethylamines

The methods for producing enantiomerically pure arylethylamines have evolved significantly over the decades.

Classical Resolution : Early approaches relied on the classical resolution of a racemic amine mixture. This involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties. While effective, this method is inherently inefficient as the maximum theoretical yield for the desired enantiomer is only 50%.

Chiral Pool Synthesis : Another established method involves using starting materials from the "chiral pool"—naturally occurring enantiopure compounds. However, this approach is limited by the availability and structural diversity of suitable starting materials.

Asymmetric Catalysis : A paradigm shift occurred with the development of asymmetric catalysis. The pioneering work in asymmetric hydrogenation, notably by William S. Knowles and Ryōji Noyori who shared the 2001 Nobel Prize in Chemistry, demonstrated that small amounts of a chiral transition-metal complex could catalytically produce large quantities of an enantiomerically enriched product. youtube.com This led to the development of a vast library of chiral ligands, such as BINAP, and catalysts capable of highly enantioselective reductions of C=C and C=O bonds. youtube.comyoutube.com These methods enabled the direct synthesis of chiral amines and alcohols with high yields and excellent enantiomeric excess (e.e.). youtube.com

Biocatalysis : More recently, biocatalysis has become a powerful tool for asymmetric synthesis. mdpi.com The use of isolated enzymes or whole-cell systems offers reactions under mild conditions with often unparalleled selectivity. researchgate.net For chiral amine synthesis, transaminases (TAs) and imine reductases (IREDs) have proven particularly valuable, as exemplified by the industrial synthesis of the antidiabetic drug sitagliptin, where an engineered transaminase replaced a rhodium-based catalytic process. researchgate.netmdpi.com This evolution reflects a continuous drive towards more efficient, selective, and sustainable chemical manufacturing.

Overview of Research Gaps and Prospective Directions for this compound

Despite the clear academic and industrial interest in compounds with similar structural motifs, a survey of the scientific literature indicates a notable lack of dedicated studies focusing specifically on the synthesis and application of this compound. While the compound is commercially available from various suppliers, indicating its use as a building block or intermediate, reagentia.eubldpharm.com.tr detailed reports on its optimized, stereoselective synthesis or its incorporation into novel bioactive agents are scarce.

This scarcity defines the primary research gap. Prospective research directions should therefore include:

Development of Optimized Synthetic Routes : There is a clear opportunity to develop and report on highly efficient and stereoselective synthetic methods for this specific amine. A comparative study of different catalytic approaches—such as asymmetric hydrogenation using a library of modern ligands versus biocatalytic transamination with engineered enzymes—could provide valuable insights into overcoming the steric and electronic challenges posed by the ortho-disubstituted aromatic ring.

Exploration in Medicinal Chemistry : The compound is a prime candidate for use as a scaffold in drug discovery. The unique combination of the ortho-fluoro and ortho-methoxy groups warrants investigation. Future work could involve synthesizing a library of derivatives to probe structure-activity relationships (SAR) for various biological targets. Its structural similarity to precursors of known bioactive molecules suggests its potential utility in developing new therapeutic agents.

Physicochemical and Pharmacokinetic Profiling : Detailed characterization of the compound's properties, including its pKa, lipophilicity, and metabolic stability profile, would be invaluable for its future application in drug design. Understanding how the specific substitution pattern affects these parameters is crucial for rational drug development.

Data Tables

Table 1: Physicochemical Properties of this compound Below is an interactive table summarizing the known properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FNO | uni.lusynquestlabs.com |

| Molecular Weight | 169.199 g/mol | synquestlabs.com |

| CAS Number | 1019602-82-4 | reagentia.eureagentia.eu |

| InChI Key | QGRDJSQLAIQQNL-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 1.3 | uni.lu |

Click on the headers to sort the data.

Table 2: Comparison of General Synthetic Strategies for Chiral Arylethylamines This table provides a general comparison of the main strategies discussed for producing chiral arylethylamines.

| Synthetic Strategy | Key Features | Typical Advantages | Typical Disadvantages |

| Classical Resolution | Separation of diastereomeric salts | Simple, well-established technology | Max 50% yield, requires stoichiometric resolving agent |

| Asymmetric Hydrogenation | Catalytic reduction of imines/enamides with a chiral metal complex | High efficiency, high yields, broad substrate scope | Requires high-pressure hydrogen, expensive metal catalysts/ligands |

| Biocatalytic Amination | Enzymatic (e.g., transaminase) conversion of a ketone | Exceptional enantioselectivity, mild/green conditions, can be cost-effective | Enzyme may require engineering for specific substrates, equilibrium issues |

This table presents generalized information for the class of compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-6-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRDJSQLAIQQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655703 | |

| Record name | 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870849-68-6, 1019602-82-4 | |

| Record name | 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluoro-6-methoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Fluoro 6 Methoxyphenyl Ethan 1 Amine

Retrosynthetic Analysis and Key Precursors of 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the most logical retrosynthetic disconnection is at the carbon-nitrogen bond. This disconnection points to a reductive amination pathway, identifying the key precursor as 1-(2-Fluoro-6-methoxyphenyl)ethanone .

This precursor ketone can be synthesized from commercially available materials such as 2-fluoro-6-methoxybenzonitrile or through Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene. The primary synthetic route to the target amine involves the conversion of the ketone's carbonyl group into an amine.

Table 1: Key Precursors and Synthetic Route

| Target Molecule | Key Disconnection | Precursor | Synthetic Transformation |

|---|

The synthesis typically proceeds by reacting 1-(2-fluoro-6-methoxyphenyl)ethanone with an ammonia source to form an intermediate imine, which is then reduced to the final amine product. Various reducing agents can be employed for this transformation.

Enantioselective Synthesis of Chiral this compound

The production of single-enantiomer chiral amines is of paramount importance in the pharmaceutical industry. Several enantioselective methods can be applied to synthesize chiral this compound.

Asymmetric Catalytic Hydrogenation Strategies

Asymmetric catalytic hydrogenation is a powerful method for producing chiral amines with high enantiomeric purity. acs.org This strategy typically involves the hydrogenation of a prochiral imine, formed from 1-(2-fluoro-6-methoxyphenyl)ethanone, using a chiral transition metal catalyst. Iridium and Ruthenium-based catalysts, complexed with chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are commonly used. acs.orgnih.gov

In a typical procedure, the ketone is first converted to its corresponding N-aryl or N-alkyl imine. This imine substrate is then hydrogenated under a hydrogen atmosphere in the presence of a catalytic amount of the chiral metal complex. The chiral ligand directs the hydrogen addition to one face of the C=N double bond, leading to the preferential formation of one enantiomer of the amine.

Table 2: Asymmetric Hydrogenation Catalyst Systems

| Catalyst Type | Common Ligands | Target Transformation | Expected Outcome |

|---|---|---|---|

| Iridium-based | Phosphino-oxazoline, f-Binaphane | Asymmetric Hydrogenation of N-aryl imines | High enantioselectivity (ee) |

The efficiency and enantioselectivity of the reaction are highly dependent on the choice of catalyst, ligand, solvent, and reaction conditions.

Chemoenzymatic and Biocatalytic Routes

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor. rsc.orgresearchgate.net This method can be used for the asymmetric synthesis of this compound from its corresponding ketone. researchgate.net

The process involves incubating 1-(2-fluoro-6-methoxyphenyl)ethanone with a suitable transaminase enzyme and an amino donor, such as isopropylamine or alanine. The enzyme's chiral active site ensures the formation of the amine with very high enantiomeric excess (ee). Both (R)- and (S)-selective transaminases are available, allowing for the synthesis of either enantiomer of the target amine. researchgate.net The reaction equilibrium can be shifted towards the product side by using a high concentration of the amino donor or by removing the ketone byproduct.

Table 3: Biocatalytic Synthesis using Transaminases

| Enzyme Class | Substrates | Key Features |

|---|

Engineered transaminases with improved stability and substrate scope are continually being developed, making this a highly attractive route for industrial-scale synthesis of chiral amines. uni-greifswald.de

Chiral Auxiliary-Mediated Methodologies

The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. wikipedia.org In this approach, a prochiral substrate is temporarily attached to a single-enantiomer chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs a subsequent chemical transformation to occur diastereoselectively. nih.gov

For the synthesis of this compound, a chiral auxiliary such as (1S,2S)-pseudoephenamine or (R)-1-phenylethylamine could be used. nih.govnih.gov For example, the precursor ketone could be derivatized to an amide with pseudoephenamine. Subsequent stereoselective modifications, followed by the cleavage of the auxiliary, would yield the enantiomerically enriched target amine. This method offers predictable stereochemical outcomes and the potential for high diastereomeric purity. nih.gov

Diastereoselective Reductive Amination Protocols

This method is a specific application of chiral auxiliaries where a prochiral ketone is reacted with a chiral amine to form a mixture of diastereomeric imines. Subsequent reduction of this mixture leads to diastereomeric amines, which can then be separated. The chiral auxiliary is cleaved in a final step.

A well-documented example for a similar substrate involves the reaction of an acetophenone with (S)-(-)-α-methylbenzylamine in the presence of an acid catalyst to form an imine. google.com This imine is then reduced via catalytic hydrogenation (e.g., using Pd/C). The resulting diastereomeric N-alkylated amines are separated, and the α-methylbenzyl group is removed by a final hydrogenation step to yield the desired chiral primary amine. google.com This protocol offers a practical route to the target compound with predictable stereocontrol.

Enantiomeric Resolution Techniques for this compound

When a racemic mixture of this compound is synthesized, it must be separated into its individual enantiomers. This separation is known as resolution.

One of the most common methods for resolving racemic amines is classical resolution via diastereomeric salt formation . This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid or (R)-(-)-mandelic acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, including solubility. These salts can then be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amine.

Another powerful technique is chiral chromatography , particularly high-performance liquid chromatography (HPLC). rsc.orgencyclopedia.pub In this method, the racemic amine is passed through a column containing a chiral stationary phase (CSP). csfarmacie.cz The enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and elute at different times, thus allowing for their separation. encyclopedia.pub Polysaccharide-based CSPs are commonly used for this purpose. rsc.org This method is highly effective for both analytical determination of enantiomeric purity and for preparative-scale separation. encyclopedia.pub

Table 4: Comparison of Enantiomeric Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Different solubility of diastereomeric salts | Scalable, cost-effective for large quantities | Can be labor-intensive, success is not guaranteed |

Atom-Economy and Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance process efficiency. In the synthesis of this compound, these principles can be applied to various aspects of the synthetic route, particularly in the context of asymmetric reductive amination.

Atom Economy: A fundamental concept in green chemistry is atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product. In the synthesis of this compound via reductive amination, the choice of reagents significantly impacts the atom economy.

For instance, catalytic asymmetric hydrogenation of an intermediate imine formed from 1-(2-fluoro-6-methoxyphenyl)ethanone and ammonia offers a high atom economy, as the only byproduct is water. In contrast, methods employing stoichiometric hydride reagents, such as sodium borohydride, have a lower atom economy due to the generation of inorganic byproducts.

| Method | Reactants | Products | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 1-(2-fluoro-6-methoxyphenyl)ethanone + NH3 + H2 | This compound | H2O | ~90% |

| Stoichiometric Hydride Reduction | 1-(2-fluoro-6-methoxyphenyl)ethanone + NH3 + NaBH4 | This compound | NaBO2 + H2 | ~75% |

| Biocatalytic (Transaminase) | 1-(2-fluoro-6-methoxyphenyl)ethanone + Amine Donor | This compound | Ketone byproduct | Variable, can be high with co-product recycling |

Green Chemistry Principles in Practice:

Catalysis: The use of catalytic methods, such as transition metal-catalyzed asymmetric hydrogenation or biocatalysis with transaminases, is a cornerstone of green synthesis. These approaches reduce the need for stoichiometric reagents, thereby minimizing waste.

Safer Solvents: The selection of environmentally benign solvents is crucial. While traditional reductive aminations have often employed chlorinated solvents, greener alternatives such as ethanol, isopropanol, or even water are being increasingly utilized.

Energy Efficiency: Conducting reactions at or near ambient temperature and pressure reduces energy consumption. Biocatalytic methods, which typically operate under mild conditions, are particularly advantageous in this regard.

Renewable Feedstocks: While the synthesis of the aromatic precursor is often reliant on petrochemical feedstocks, the use of ammonia as a nitrogen source is a step towards utilizing abundant and simple reagents.

Process Intensification and Scale-Up Considerations in Laboratory Synthesis

Translating a laboratory-scale synthesis to a larger, industrial scale presents numerous challenges. Process intensification aims to develop smaller, cleaner, and more energy-efficient processes. For the synthesis of this compound, several considerations are key for successful scale-up.

Key Considerations for Scale-Up:

Catalyst Selection and Loading: On a larger scale, the cost, activity, and stability of the catalyst become critical factors. For asymmetric hydrogenation, reducing the catalyst loading without compromising yield and enantioselectivity is a primary goal. The use of highly active catalysts, such as certain iridium or ruthenium complexes, is often favored.

Reaction Conditions: Optimizing temperature, pressure, and reaction time is essential for maximizing throughput and minimizing energy consumption. Continuous flow reactors can offer significant advantages over batch processes by providing better heat and mass transfer, leading to improved consistency and safety.

Safety: The use of hydrogen gas in catalytic hydrogenation requires careful handling and specialized equipment, especially on a large scale. Stoichiometric hydride reagents can also pose safety risks. Biocatalytic methods, which operate in aqueous media under mild conditions, often present a safer alternative.

| Parameter | Laboratory Scale (grams) | Pilot/Industrial Scale (kilograms) |

|---|---|---|

| Reactor Type | Batch Reactor (Round-bottom flask) | Batch Reactor (Jacketed vessel) or Continuous Flow Reactor |

| Catalyst Loading | Higher (e.g., 1-2 mol%) | Lower (e.g., <0.1 mol%) |

| Solvent Volume | Relatively high solvent to substrate ratio | Minimized for higher concentration and throughput |

| Purification Method | Chromatography | Crystallization, Distillation |

| Process Control | Manual | Automated (PAT - Process Analytical Technology) |

Stereochemical Investigations of 1 2 Fluoro 6 Methoxyphenyl Ethan 1 Amine

Chiral Recognition and Enantiomeric Discrimination Studies

Chiral recognition is fundamental to separating and analyzing enantiomers. This process often involves the use of a chiral selector that forms diastereomeric complexes with the enantiomers of the analyte, leading to distinguishable signals in analytical techniques like NMR spectroscopy or chromatography. For 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine, there is a lack of published studies detailing specific methods for its chiral recognition and enantiomeric discrimination. While general methods for amine resolution exist, dedicated studies for this particular compound, which would provide optimal chiral selectors and conditions, are not available.

Stereoisomer-Specific Conformational Analysis and Dynamics

The three-dimensional arrangement of atoms, or conformation, of each stereoisomer can significantly influence its reactivity and interactions. A comprehensive conformational analysis would involve techniques like rotational spectroscopy and computational modeling to determine the preferred spatial arrangements of the fluoro, methoxy (B1213986), and amino groups around the chiral center. Such studies would elucidate the energetic barriers to rotation and the most stable conformers for both the (R) and (S) enantiomers. At present, specific conformational analyses and dynamic studies for the stereoisomers of this compound have not been documented in the scientific literature.

Impact of Chirality on Intermolecular Interactions in Model Systems

The differential interaction of enantiomers with other chiral molecules is the basis of many biological and chemical processes. Understanding how the chirality of this compound influences its intermolecular interactions, such as hydrogen bonding and van der Waals forces, in model systems is critical for predicting its behavior in more complex environments. Techniques like X-ray crystallography of diastereomeric salts or co-crystals could provide precise data on these interactions. However, research specifically investigating the impact of this compound's chirality on its intermolecular interactions is not currently available.

Stability of Enantiomeric Purity Under Various Reaction Conditions

For a chiral compound to be useful, its enantiomeric purity must be maintained under various conditions. This requires an assessment of its configurational stability to prevent racemization. Such studies would typically involve exposing the enantiopure compound to different temperatures, pH levels, and reaction environments and then measuring any loss of enantiomeric excess over time. There are no published reports on the stability of the enantiomeric purity of this compound under different chemical conditions.

Derivatization and Analog Synthesis of 1 2 Fluoro 6 Methoxyphenyl Ethan 1 Amine

Transformations at the Amine Functionality

The primary amine group of 1-(2-fluoro-6-methoxyphenyl)ethan-1-amine is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nature of the primary amine readily allows for acylation, sulfonylation, and alkylation reactions.

Acylation is a fundamental transformation that converts the primary amine into an amide. This is typically achieved by reacting this compound with an acylating agent such as an acid chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. These reactions are generally high-yielding and tolerant of a wide range of functional groups on the acylating partner. The resulting amides are often more stable and exhibit different physicochemical properties compared to the parent amine.

Sulfonylation , the reaction of the amine with a sulfonyl chloride in the presence of a base, leads to the formation of a sulfonamide. ekb.egfrontiersrj.com This functional group is a key component in many pharmaceutical agents. The reaction conditions are typically mild, and a variety of sulfonyl chlorides can be employed to introduce different substituents.

Alkylation of the primary amine can lead to the formation of secondary or tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred for the synthesis of mono-alkylated products.

| Reaction Type | Reagents | Product Functional Group |

| Acylation | Acid chloride, Acid anhydride, Carboxylic acid + Coupling agent | Amide |

| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| Alkylation | Alkyl halide, Reductive amination (Aldehyde/Ketone + Reducing agent) | Secondary/Tertiary Amine |

Amide and Sulfonamide Analog Synthesis

The synthesis of amide and sulfonamide analogs of this compound is a cornerstone of medicinal chemistry research. These derivatives allow for the systematic exploration of structure-activity relationships.

Amide synthesis is a versatile method for introducing a wide array of substituents. The use of different carboxylic acids allows for the modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. Efficient amide bond formation can be achieved using various coupling reagents, including carbodiimides (e.g., DCC, EDC) and borate esters (e.g., B(OCH2CF3)3). organic-chemistry.orgnih.govresearchgate.netnih.gov

Sulfonamide synthesis provides access to another important class of bioactive molecules. The reaction of this compound with various sulfonyl chlorides in the presence of a base like triethylamine (B128534) or pyridine is a common and effective method. ekb.egfrontiersrj.com This approach allows for the introduction of diverse aryl or alkylsulfonyl groups.

| Analog Type | Synthetic Method | Key Reagents |

| Amide | Carboxylic acid coupling | Carboxylic acid, Coupling agent (e.g., DCC, EDC, B(OCH2CF3)3), Amine |

| Sulfonamide | Sulfonylation | Sulfonyl chloride, Base (e.g., Triethylamine, Pyridine), Amine |

Formation of Complex Scaffolds via Amine Reactivity

The primary amine of this compound can serve as a key building block for the construction of more complex heterocyclic scaffolds. Reactions such as the Pictet-Spengler and Bischler-Napieralski cyclizations are powerful tools for the synthesis of isoquinoline and carboline ring systems.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline or related heterocyclic system. nih.govjh.edubeilstein-journals.orgnih.gov While this compound itself is not a β-arylethylamine, its derivatives can be designed to undergo this type of cyclization.

The Bischler-Napieralski reaction is an intramolecular cyclization of N-acyl-β-arylethylamines using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield dihydroisoquinolines. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net Subsequent oxidation can provide the corresponding isoquinolines. Similar to the Pictet-Spengler reaction, appropriate derivatization of the starting amine is necessary to create the required precursor for this cyclization.

Modifications of the Fluorinated Methoxy (B1213986) Phenyl Moiety

The 2-fluoro-6-methoxyphenyl ring of the target compound is amenable to various modifications, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of additional substituents on the aromatic ring, further diversifying the molecular scaffold.

Electrophilic Aromatic Substitution Patterns

The directing effects of the fluorine and methoxy substituents on the aromatic ring play a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density into the ring via resonance. The fluorine atom, while electronegative and deactivating through induction, is also an ortho-, para-director due to the resonance contribution of its lone pairs.

In the case of this compound, the positions ortho and para to the activating methoxy group are positions 3, 5, and 1 (already substituted). The positions ortho and para to the fluorine atom are positions 1, 3, and 5. Therefore, electrophilic substitution is expected to be directed primarily to the 3- and 5-positions of the phenyl ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation.

| Reaction Type | Typical Reagents | Expected Position of Substitution |

| Nitration | HNO3, H2SO4 | 3- and 5-positions |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | 3- and 5-positions |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 3- and 5-positions |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl3 | 3- and 5-positions |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. nih.govlibretexts.orgtcichemicals.com To utilize this chemistry, a halogen substituent (e.g., bromine or iodine) must first be introduced onto the fluorinated methoxy phenyl ring, typically via electrophilic halogenation. The resulting halo-derivative of this compound can then be coupled with a variety of boronic acids or boronate esters in the presence of a palladium catalyst and a base. scispace.com

This reaction is highly versatile and allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups onto the aromatic core. The Suzuki-Miyaura reaction is known for its high functional group tolerance, making it a valuable tool in the later stages of a synthetic sequence.

Site-Specific Functionalization of the Fluorine and Methoxy Groups

The chemical reactivity of the 2-fluoro and 6-methoxy substituents on the phenyl ring of this compound presents distinct opportunities for selective modification. The approaches to functionalizing these groups are governed by their inherent electronic and steric properties.

Functionalization of the Fluorine Atom:

The fluorine atom, being the most electronegative element, imparts a significant inductive effect on the aromatic ring. Its modification typically relies on nucleophilic aromatic substitution (SNAr) reactions. However, the 2,6-disubstitution pattern presents a sterically hindered environment, which can pose a significant challenge to this approach. For an SNAr reaction to proceed, the aromatic ring generally requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluoride). In the absence of additional activating groups on the this compound scaffold, forcing conditions such as high temperatures, strong nucleophiles, and polar aprotic solvents may be necessary.

Potential nucleophiles for displacing the fluorine atom include alkoxides, thiolates, and amines, which would lead to the corresponding ether, thioether, and amine derivatives, respectively. The success of such transformations is highly dependent on the specific nucleophile and reaction conditions.

Functionalization of the Methoxy Group:

The methoxy group offers a more readily accessible handle for derivatization, primarily through O-demethylation to reveal a phenolic hydroxyl group. This transformation is a common strategy in medicinal chemistry to introduce a point for further functionalization or to explore the biological activity of the corresponding phenol.

Several reagents are effective for the cleavage of aryl methyl ethers, even in sterically hindered environments. Boron tribromide (BBr₃) is a powerful Lewis acid that can efficiently effect O-demethylation at low temperatures. Another common method involves treatment with strong protic acids, such as hydrobromic acid (HBr), often at elevated temperatures. The resulting phenol is a versatile intermediate that can undergo a variety of subsequent reactions, including O-alkylation, O-acylation, and conversion to sulfonates, thereby providing access to a wide array of analogs.

The following table summarizes potential site-specific functionalization reactions:

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Fluorine | Nucleophilic Aromatic Substitution (SNAr) | NaOR, NaSR, R₂NH | Ether (-OR), Thioether (-SR), Amine (-NR₂) |

| Methoxy | O-Demethylation | BBr₃, HBr | Hydroxyl (-OH) |

Design Principles for Structure-Guided Analog Generation

The design of analogs of this compound is guided by established principles of medicinal chemistry, including isosteric and bioisosteric replacements, conformational analysis, and the study of structure-activity relationships (SAR).

Bioisosteric Replacement:

A key strategy in analog design is the concept of bioisosterism, where a functional group is replaced by another group with similar physical or chemical properties, with the aim of modulating the compound's biological activity, metabolic stability, or pharmacokinetic profile.

For the fluorine atom, potential bioisosteres include other halogens (Cl, Br), a hydroxyl group, a methyl group, or a cyano group. Each of these substitutions would alter the electronic and steric properties of the aromatic ring, influencing its interactions with biological targets.

The methoxy group can be replaced by other small alkoxy groups (e.g., ethoxy), a hydroxyl group (via demethylation), or bioisosteres such as a methylthio group or a small alkyl group. These modifications can impact the compound's lipophilicity, hydrogen bonding capacity, and metabolic fate.

Structure-Activity Relationship (SAR) Studies:

The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting analogs are crucial for establishing a structure-activity relationship. SAR studies on related phenylethylamine derivatives have shown that the nature and position of substituents on the aromatic ring can have a profound impact on their pharmacological properties.

The following table outlines some design principles for analog generation:

| Design Principle | Target Moiety | Potential Modifications | Intended Effect |

| Bioisosteric Replacement | Fluorine | -Cl, -Br, -OH, -CH₃, -CN | Modulate electronics, sterics, and binding interactions |

| Bioisosteric Replacement | Methoxy | -OH, -OCH₂CH₃, -SCH₃, -CH₃ | Alter lipophilicity, hydrogen bonding, and metabolism |

| Substituent Effects | Aromatic Ring | Introduction of other substituents | Probe electronic and steric requirements for activity |

| Conformational Restriction | Ethylamine (B1201723) Side Chain | Cyclization, introduction of bulky groups | Lock into a specific bioactive conformation |

By systematically applying these derivatization strategies and design principles, a diverse library of analogs of this compound can be generated. The subsequent biological evaluation of these compounds will be essential to elucidate the key structural features required for the desired pharmacological activity and to guide the development of new chemical entities with improved properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Fluoro 6 Methoxyphenyl Ethan 1 Amine and Its Analogs

Influence of Aromatic Fluorination on Molecular Conformation and Electronic Properties

The introduction of a fluorine atom to an aromatic ring, particularly at the ortho position, profoundly impacts the molecule's physicochemical properties. Fluorine is the most electronegative element, and its presence significantly alters the electronic environment of the phenyl ring through a strong inductive electron-withdrawing effect (-I). This effect can decrease the pKa of the nearby amine group, influencing its ionization state at physiological pH.

Computationally, the effect of fluorination on the electronic properties of aromatic systems has been well-documented. The introduction of fluorine generally lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can impact the molecule's reactivity and metabolic stability. rsc.org Studies on fluorinated pyridines, for instance, have shown significant changes in the electronic structure and charge delocalization upon substitution. rsc.org

From a conformational standpoint, the ortho-fluoro substituent imposes steric constraints that influence the orientation of the ethylamine (B1201723) side chain. More importantly, it can participate in intramolecular hydrogen bonds. Studies on ortho-fluorinated benzyl (B1604629) alcohols have demonstrated that weak intramolecular interactions, such as O-H···F or C-H···F bonds, can stabilize specific conformations, thereby restricting the molecule's flexibility. nih.gov This conformational locking can be crucial for pre-organizing the molecule into a bioactive conformation required for receptor binding. The combination of steric repulsion and potential intramolecular bonding involving the fluorine atom can lead to distinct rotational preferences of the phenyl ring relative to the side chain, a critical factor in how the molecule presents itself to a biological target. nih.gov

| Property | Unsubstituted Analog | Ortho-Fluoro Substituted Analog | Rationale/Reference |

|---|---|---|---|

| Ring Electron Density | Baseline | Reduced (Inductive Withdrawal) | Strong -I effect of fluorine. rsc.org |

| Amine pKa | Higher | Lower | Electron withdrawal stabilizes the neutral form. |

| HOMO Energy | Higher | Lower | Increased electronegativity stabilizes orbitals. rsc.org |

| Conformational Flexibility | Higher | Reduced | Potential for intramolecular H-bonding (e.g., N-H···F) and steric hindrance. nih.gov |

Role of the Methoxy (B1213986) Group in Intermolecular Forces and Steric Hindrance

The methoxy group (-OCH3) at the second ortho position introduces another layer of complexity and functionality. Unlike fluorine, the methoxy group has a dual electronic nature: it is electron-withdrawing inductively (-I) but electron-donating through resonance (+R). wikipedia.org When positioned ortho to the ethylamine, its most significant contributions are often related to intermolecular forces and steric effects. nih.gov

The oxygen atom of the methoxy group is a hydrogen bond acceptor. This allows it to form hydrogen bonds with donor groups on a receptor surface or with solvent molecules. mdpi.com In some molecular arrangements, an intramolecular hydrogen bond can form between the amine N-H group and the methoxy oxygen, which, similar to the fluorine interaction, can restrict conformational freedom. Theoretical studies on molecules like 2-methoxy-ethylamine have investigated the energetics of such intramolecular N-H···O hydrogen bonds. researchgate.net

Furthermore, the methoxy group is significantly bulkier than a hydrogen or even a fluorine atom. This steric hindrance plays a crucial role in SAR by:

Forcing the ethylamine side chain into a specific rotational conformation.

Potentially preventing the molecule from fitting into a binding pocket that is too narrow.

Creating favorable van der Waals or hydrophobic interactions with nonpolar regions of a receptor.

The presence of two ortho substituents (fluoro and methoxy) creates a "buttressing" effect, severely restricting the rotation of the substituted phenyl ring and fixing the spatial orientation of the side chain, which can be highly favorable for binding to a specific target.

| Feature | Description | Consequence for Molecular Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | The lone pairs on the oxygen atom can accept a hydrogen bond. | Can form specific, directional interactions with receptor-site H-bond donors (e.g., -OH, -NH groups). mdpi.com |

| Steric Bulk | The physical volume occupied by the -OCH3 group. | Restricts rotation around the phenyl-Cα bond, influencing the molecule's active conformation. nih.gov |

| Hydrophobic Character | The methyl portion of the group is nonpolar. | Can engage in favorable hydrophobic or van der Waals interactions within a binding pocket. |

| Dipole Moment | The C-O-C linkage contributes to the overall molecular dipole. | Affects long-range electrostatic interactions and solubility properties. |

Stereochemical Effects on Molecular Recognition and Binding Affinity

The α-carbon of the ethylamine side chain in 1-(2-fluoro-6-methoxyphenyl)ethan-1-amine is a stereocenter. This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. It is a well-established principle in medicinal chemistry that enantiomers can have vastly different pharmacological activities due to the chiral nature of biological receptors.

Molecular recognition at a receptor site is often described by a three-point interaction model. For a chiral molecule to bind effectively, at least three points of interaction (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) must align precisely with complementary sites on the receptor. Because the (R) and (S) enantiomers present their functional groups in different three-dimensional arrangements, only one enantiomer (the eutomer) may be able to achieve this optimal alignment, while the other (the distomer) may bind weakly or not at all.

Studies on various phenylethylamine derivatives have consistently shown that stereochemistry is a critical determinant of activity. mdpi.com For example, the biological activity of amphetamine and its analogs is highly dependent on their stereochemical configuration. Chiral separation techniques are essential to isolate and study the individual enantiomers, a process that relies on the differential interaction of the enantiomers with a chiral stationary phase, mimicking the molecular recognition that occurs at a biological target. nih.gov Therefore, any meaningful SAR study of this compound would require the separation of its enantiomers and their independent biological evaluation.

| Enantiomer | Hypothetical Binding Affinity (Ki, nM) | Interaction with Chiral Receptor |

|---|---|---|

| (R)-Enantiomer | 15 | Achieves optimal three-point attachment, leading to high affinity. |

| (S)-Enantiomer | 850 | Steric clash prevents one of the key interactions, resulting in low affinity. |

| Racemic Mixture (1:1) | ~30 (apparent) | Activity reflects primarily the contribution of the more potent (R)-enantiomer. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Validation

QSAR and QSPR are computational methodologies that aim to build mathematical models correlating the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com For a class of compounds like phenylethylamine analogs, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. acs.orgnih.gov

In a typical 3D-QSAR study, a series of structurally related molecules, including analogs of this compound, would be modeled. The process involves:

Alignment: All molecules are superimposed in 3D space based on a common structural feature.

Field Calculation: The molecules are placed in a 3D grid, and at each point, steric and electrostatic interaction energies are calculated with a probe atom. This generates CoMFA fields. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties.

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation linking the variations in the field values to the observed biological activity (e.g., binding affinity). nih.gov

The resulting model can be visualized as a 3D contour map, highlighting regions where, for example, bulky groups (steric field) or positive charges (electrostatic field) would increase or decrease activity. nih.gov This provides invaluable guidance for designing new, more potent analogs.

A crucial aspect of any QSAR study is rigorous validation to ensure the model is statistically sound and has predictive power. researchgate.net Validation typically includes:

Internal Validation: Often performed using leave-one-out cross-validation (q²), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. A high q² value (typically > 0.5) indicates good internal consistency. nih.gov

External Validation: The model is used to predict the activity of a "test set" of compounds that were not used in the model's creation. The predictive ability is assessed by the correlation coefficient (R²pred) between predicted and actual activities for the test set. nih.gov

| Component | Description | Example Parameter |

|---|---|---|

| Molecular Descriptors | Calculated properties representing steric, electronic, and hydrophobic features. | CoMFA (Steric, Electrostatic fields), CoMSIA (Hydrophobic, H-bond fields). acs.org |

| Statistical Method | Algorithm used to correlate descriptors with activity. | Partial Least Squares (PLS). |

| Internal Validation | Assesses the robustness and internal predictivity of the model. | Cross-validated correlation coefficient (q²). A value > 0.5 is considered good. nih.gov |

| External Validation | Assesses the model's ability to predict new compounds. | Predictive correlation coefficient for the test set (R²pred). A value > 0.6 is desirable. researchgate.netnih.gov |

Mechanistic Investigations of 1 2 Fluoro 6 Methoxyphenyl Ethan 1 Amine in Chemical and Biochemical Systems

Molecular Binding and Recognition Studies with Biomacromolecules in Reconstituted In Vitro Systems

While specific in vitro studies detailing the binding of 1-(2-fluoro-6-methoxyphenyl)ethan-1-amine to biomacromolecules are not extensively documented in publicly available literature, its structural motifs provide a basis for predicting its interaction profile. The binding of small molecules to biomacromolecules such as proteins and enzymes is fundamentally governed by non-covalent interactions. nih.govnih.gov The affinity and specificity of these interactions are crucial for a molecule's biological activity.

For substituted phenethylamines, the nature and position of substituents on the phenyl ring, along with the amine group, are primary determinants of binding. The key structural features of this compound that influence its binding characteristics are:

The Primary Amine Group: This group is a key hydrogen bond donor and can also act as a proton acceptor. It is capable of forming strong hydrogen bonds with amino acid residues like aspartate, glutamate, or serine in a protein's binding pocket.

The 2-Fluoro Substituent: The fluorine atom, being highly electronegative, can alter the electronic properties of the aromatic ring and participate in hydrogen bonds or, more uniquely, halogen bonds.

The 6-Methoxy Substituent: The ortho-methoxy group can influence the conformation of the molecule and can act as a hydrogen bond acceptor. rsc.org Its position relative to the amine and fluoro groups can lead to specific intramolecular interactions that may pre-organize the molecule for optimal binding to a receptor site.

Role as a Chiral Ligand in Asymmetric Catalysis

Chiral primary amines have become powerful tools as organocatalysts in a variety of asymmetric transformations. nih.gov They are key components in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. While specific applications of this compound as a chiral ligand in published catalytic studies are not prominent, its structural features suggest significant potential. Its availability from chemical suppliers under CAS number 1019602-82-4 indicates its utility in synthetic and research applications. aablocks.comreagentia.eureagentia.eu

The potential catalytic activity of this compound stems from its ability to form chiral intermediates, such as imines or enamines, with carbonyl compounds. This activation allows for stereocontrolled bond formation. The enantioselectivity of such reactions is dictated by the steric and electronic properties of the chiral amine.

In the case of this compound, the chiral center is directly attached to the substituted phenyl ring. The ortho-fluoro and ortho-methoxy groups provide a specific and rigid steric environment around the nitrogen atom. This steric hindrance can effectively shield one face of the reactive intermediate, directing the approach of a nucleophile or electrophile to the opposite face, thus inducing high stereoselectivity. The development of asymmetric syntheses often relies on the screening of various chiral ligands, and this compound presents a unique combination of substituents for such exploratory work. researchgate.net

Fundamental Reaction Kinetics and Thermodynamics of this compound

The reaction kinetics and thermodynamics of this compound are not extensively detailed in experimental literature. However, insights can be drawn from studies on similar molecules and computational analyses. The reactivity of this compound is centered around the nucleophilicity of the primary amine and the chemistry of the substituted aromatic ring.

Reaction Kinetics: The rate of reactions involving the amine group, such as nucleophilic substitution or condensation, is influenced by several factors. Kinetic studies on reactions between various amines and electrophiles show that reaction rates are dependent on the amine's steric hindrance and the solvent used. bohrium.comprimescholars.com For this compound, the ortho-substituents (fluoro and methoxy) likely impose significant steric hindrance, which could decrease the rate constant (k) for reactions at the amine compared to less substituted amines like aniline (B41778) or benzylamine. The electron-withdrawing nature of the fluorine atom could also reduce the nucleophilicity of the amine, further impacting reaction rates.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Non-covalent interactions are fundamental to the structure, stability, and function of molecules. colostate.eduresearchgate.netrsc.org this compound possesses multiple functional groups capable of engaging in a variety of these interactions.

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the oxygen of the methoxy (B1213986) group and the fluorine atom can act as hydrogen bond acceptors.

Intermolecular Hydrogen Bonding: In a condensed phase or crystal lattice, the -NH2 group can form strong N-H···N or N-H···O hydrogen bonds with neighboring molecules, influencing crystal packing and physical properties like melting point. The anisotropic nature of these bonds can significantly impact the material's properties. rsc.org

Intramolecular Hydrogen Bonding: The ortho-positioning of the methoxy group relative to the ethylamine (B1201723) side chain allows for the potential formation of an intramolecular N-H···O hydrogen bond. This would create a five-membered ring, which could stabilize a specific conformation of the molecule. Similarly, an intramolecular N-H···F bond is also conceivable.

Halogen Bonding: The role of fluorine in halogen bonding is a subject of ongoing research. chemistryviews.org Unlike heavier halogens (Cl, Br, I), fluorine is the most electronegative element and typically does not possess a positive σ-hole, which is characteristic of a halogen bond donor. acs.org However, organically bound fluorine can act as a weak halogen bond acceptor or participate in other electrostatic interactions. In certain contexts, a C-F bond can interact with electron-donating or electron-deficient centers. rsc.orgnih.gov Studies on C-H···F hydrogen bonds show they are weak but can be significant in determining molecular conformation and crystal packing. researchgate.net The fluorine atom in this compound could therefore participate in weak C-H···F interactions with other molecules.

Below are tables summarizing the predicted interactive properties and potential non-covalent interactions for the molecule.

Table 1: Predicted Interactive Properties of this compound This data is computationally predicted and sourced from PubChem. uni.lu

| Property | Predicted Value | Implication for Interactions |

|---|---|---|

| Hydrogen Bond Donor Count | 1 | The amine group can donate one hydrogen bond. |

| Hydrogen Bond Acceptor Count | 3 | The nitrogen, oxygen, and fluorine atoms can act as H-bond acceptors. |

| Rotatable Bond Count | 2 | Indicates conformational flexibility around the C-C and C-N bonds. |

| XLogP3 | 1.3 | Indicates moderate lipophilicity, influencing hydrophobic interactions. |

| Exact Mass | 169.09029 g/mol | --- |

| Monoisotopic Mass | 169.09029 Da | --- |

Table 2: Potential Non-Covalent Interactions for this compound

| Interaction Type | Donor | Acceptor | Strength | Notes |

|---|---|---|---|---|

| Intermolecular H-Bond | -NH2 | -NH2 (of another molecule) | Moderate-Strong | Key for crystal packing and aggregation. |

| Intermolecular H-Bond | -NH2 | -OCH3 (of another molecule) | Moderate | Contributes to solid-state structure. |

| Intramolecular H-Bond | -NH2 | -OCH3 | Weak-Moderate | May stabilize a specific conformer. |

| C-H···F Interaction | C-H | -F | Weak | Can influence conformation and packing. researchgate.net |

| Halogen Bond | -F (as acceptor) | Electrophilic group | Weak | Fluorine is generally a poor halogen bond donor but can act as an acceptor. chemistryviews.orgacs.org |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Weak-Moderate | Possible between aromatic rings in aggregates or crystals. |

Computational Chemistry and Theoretical Modeling of 1 2 Fluoro 6 Methoxyphenyl Ethan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine. By solving approximations of the Schrödinger equation, these methods can determine the molecule's optimized geometry, electron distribution, and orbital energies.

Detailed analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. These maps highlight the electron-rich areas (often near the nitrogen and oxygen atoms) and electron-poor regions, providing a guide to the molecule's reactive sites.

Table 1: Illustrative Quantum Chemical Properties of this compound (Theoretical Data)

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical reactivity. | 7.0 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.5 Debye |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | Negative potential around N and O atoms |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar molecules and are not derived from published experimental data for this specific compound.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a dynamic picture of their behavior in a more realistic environment, such as in a solvent like water. MD simulations model the movements of atoms over time by applying classical mechanics, allowing for the exploration of the molecule's conformational landscape.

For a flexible molecule like this compound, which has several rotatable bonds, numerous conformations (spatial arrangements of atoms) are possible. MD simulations can sample these different conformations, identifying the most stable, low-energy states. Techniques such as enhanced sampling metadynamics can be employed to overcome high energy barriers and ensure a thorough exploration of the conformational space. These simulations reveal how the molecule folds and changes shape, which is critical for understanding its interaction with other molecules.

Furthermore, MD simulations explicitly account for the effects of the solvent. The interactions between the solute (this compound) and solvent molecules can significantly influence its preferred conformation and dynamic behavior. By analyzing the simulation trajectories, researchers can understand how solvent molecules arrange around the compound and stabilize certain conformations through interactions like hydrogen bonding.

Prediction of Spectroscopic Signatures and Their Interpretation for Structural Elucidation

Quantum chemical methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for structural elucidation and the interpretation of experimental data. Theoretical calculations can generate predicted spectra for techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

| Spectroscopic Technique | Functional Group / Atom | Hypothetical Experimental Shift | Calculated Shift (Illustrative) |

|---|---|---|---|

| ¹³C NMR | C-F | 160 ppm | 162 ppm |

| ¹³C NMR | C-O | 155 ppm | 157 ppm |

| ¹H NMR | O-CH₃ | 3.8 ppm | 3.9 ppm |

| ¹H NMR | N-H₂ | 2.1 ppm | 2.2 ppm |

| FT-IR | N-H Stretch | 3350 cm⁻¹ | 3370 cm⁻¹ |

| FT-IR | C-O Stretch | 1250 cm⁻¹ | 1265 cm⁻¹ |

Note: This table presents hypothetical data to illustrate the process of comparing experimental and computationally predicted spectroscopic signatures.

Ligand Docking and Molecular Recognition Simulations with Target Systems

To investigate the potential of this compound to interact with a biological target, such as a protein receptor or enzyme, molecular docking simulations are employed. Docking is a computational technique that predicts the preferred orientation (pose) of a ligand when it binds to a target molecule to form a stable complex.

The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. A lower docking score typically indicates a more favorable binding interaction. The results of a docking simulation can reveal:

Binding Affinity: A quantitative estimate of how tightly the ligand binds to the target.

Binding Pose: The specific 3D orientation of the ligand within the binding pocket.

Key Interactions: The specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

These simulations are crucial in structure-based drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level. The insights gained can guide the chemical modification of the ligand to improve its binding affinity and selectivity for the target.

Table 3: Illustrative Ligand Docking Results with a Hypothetical Protein Target

| Parameter | Description | Value / Observation |

|---|---|---|

| Target Protein | Hypothetical Kinase XYZ | PDB ID: 9XYZ |

| Docking Score | Estimated binding affinity. | -8.5 kcal/mol |

| Binding Pose | Predicted orientation of the ligand in the active site. | Amine group forms a hydrogen bond with Asp145. |

| Key Interactions | Specific amino acid residues involved in binding. | Hydrogen bond with Asp145; Hydrophobic interactions with Leu80, Val88; Pi-stacking with Phe130. |

Note: This table is a hypothetical example to demonstrate the type of information generated from a molecular docking simulation.

Analytical Methodologies for Research and Characterization of 1 2 Fluoro 6 Methoxyphenyl Ethan 1 Amine

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

The assessment of chemical purity and the determination of enantiomeric excess are fundamental in the analysis of chiral compounds like 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.

Chiral HPLC is a cornerstone technique for separating enantiomers. nih.gov The selection of a suitable Chiral Stationary Phase (CSP) is critical for achieving effective enantioseparation. nih.gov For primary amines, CSPs based on derivatized cyclofructans have demonstrated excellent selectivity. chromatographyonline.com The mobile phase composition, including the use of organic modifiers and additives, is optimized to enhance chiral recognition and improve peak shape. chromatographyonline.com For instance, a combination of trifluoroacetic acid and triethylamine (B128534) in methanol (B129727) has been shown to yield excellent selectivity and peak shapes for the separation of some primary amines. chromatographyonline.com

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cyclofructan-based) |

| Mobile Phase | Acetonitrile/Methanol with additives (e.g., Trifluoroacetic acid, Triethylamine) |

| Flow Rate | 0.4 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 35 °C) |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

This table represents typical starting conditions for method development and may require optimization for the specific analyte.

GC-MS is another valuable technique for purity assessment. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The sample is vaporized and separated based on its volatility and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for their identification. The NIST WebBook provides a reference mass spectrum for the related compound Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-, which can serve as a comparison point for fragmentation patterns. nist.gov

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous structural confirmation of this compound and for identifying and quantifying impurities. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the parent ion and its fragments.

This precise mass information is critical for confirming the molecular formula of the target compound. For instance, the predicted monoisotopic mass of this compound (C9H12FNO) is 169.0903 Da. uni.lu HRMS can verify this mass with a high degree of confidence. Furthermore, HRMS is instrumental in impurity profiling, enabling the identification of by-products from the synthesis or degradation products that may be present in the sample.

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 170.09757 | 134.1 |

| [M+Na]+ | 192.07951 | 142.3 |

| [M-H]- | 168.08301 | 136.5 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Application of 19F Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine Environment Analysis

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful and sensitive technique for analyzing fluorine-containing compounds like this compound. wikipedia.org The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it highly receptive to NMR analysis. wikipedia.orgnih.gov

A key advantage of ¹⁹F NMR is its large chemical shift range, which provides excellent spectral dispersion and reduces the likelihood of signal overlap, even in complex molecules. wikipedia.org The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic environment. This allows for detailed structural elucidation and can be used to confirm the position of the fluorine atom on the aromatic ring. nih.govresearchgate.net

Table 3: General ¹⁹F NMR Chemical Shift Ranges for Organofluorine Compounds

| Functional Group | Chemical Shift Range (ppm) |

|---|---|

| Ar-F | -100 to -200 |

| CF₃ | 0 to -80 |

| CH₂F | -200 to -220 |

General ranges; specific shifts depend on the molecular structure. wikipedia.orgresearchgate.net

X-Ray Crystallography and Solid-State Characterization of the Compound and Its Derivatives

The resulting crystal structure would reveal the precise arrangement of the fluoro and methoxy (B1213986) substituents on the phenyl ring, as well as the stereochemistry at the chiral center. Analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the solid-state properties of the material. researchgate.net The study of fluorinated compounds in the solid state can reveal the role of the fluorine atom in directing crystal packing through various noncovalent interactions. researchgate.net While a specific crystal structure for this compound is not publicly available, related structures of fluorinated aromatic compounds provide a basis for understanding the potential solid-state features. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Applications of 1 2 Fluoro 6 Methoxyphenyl Ethan 1 Amine in Chemical Synthesis and Materials Science Research

Utility as a Chiral Building Block for Complex Organic Molecule Synthesis

Chiral amines are crucial components in the synthesis of many pharmaceuticals and other bioactive molecules. nih.govnih.gov The presence of a fluorine atom, as in 1-(2-fluoro-6-methoxyphenyl)ethan-1-amine, can be advantageous in drug design. However, specific examples of complex organic molecules synthesized using this particular chiral amine as a building block are not detailed in the available search results. General methods for the asymmetric synthesis of chiral amines, including those with fluoro-aryl groups, are well-established, but a direct link to the application of this specific compound in the synthesis of named bioactive molecules is not documented in the accessible literature. nih.gov

Exploration in the Synthesis of Advanced Materials and Functional Polymers

The incorporation of specific organic molecules into polymers can impart unique properties, leading to the development of advanced materials. A structurally related compound, 2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine, is noted for its potential use in the development of novel materials with specific electronic or optical properties. However, there is no corresponding information available for this compound. The search did not yield any studies related to its use in the synthesis of functional polymers or other advanced materials.

Design of Research Probes and Tools for Molecular Biology Studies

Molecules with specific functionalities, such as fluorophores or affinity labels, are essential tools in molecular biology research. The synthesis of bioactive six-membered heterocycles, some of which have applications as fluorescent dyes, can be achieved through various modern organic transformations. mdpi.comresearchgate.net However, there is no indication in the available literature that this compound has been utilized as a scaffold or precursor for the design of such research probes.

Future Directions and Emerging Research Avenues for 1 2 Fluoro 6 Methoxyphenyl Ethan 1 Amine

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and SAR

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and application of chiral amines like 1-(2-fluoro-6-methoxyphenyl)ethan-1-amine. These computational tools can analyze vast datasets of chemical reactions to identify hidden patterns, enabling the prediction of reaction outcomes with high accuracy. chiralpedia.comchiralpedia.com For this specific amine, AI algorithms can be trained on existing data to forecast the success of various synthetic routes, optimize reaction conditions, and even design novel, more efficient pathways, thereby reducing the need for extensive trial-and-error experimentation. chiralpedia.com

One of the most promising applications of ML is in the development of predictive models for Structure-Activity Relationships (SAR). digitellinc.comnih.govnih.gov By correlating the structural features of molecules containing the this compound motif with their biological activity, ML models can guide the design of new derivatives with enhanced properties. nih.gov This data-driven approach accelerates the discovery of new drug candidates and other functional molecules. riken.jp For instance, a model could predict how modifications to the amine or the aromatic ring would affect binding affinity to a specific biological target. The use of methods like SHAP (SHapley Additive exPlanations) can make these complex models interpretable, allowing chemists to understand which molecular features are driving the predicted activity. digitellinc.com

Furthermore, machine learning is being applied to predict the enantioselectivity of asymmetric reactions. nih.govnih.gov Algorithms can be trained to identify the optimal chiral catalyst or conditions needed to produce a desired enantiomer of a compound, a critical aspect for molecules like this compound where stereochemistry is crucial. riken.jpnih.gov This predictive power can significantly reduce the time and resources spent on developing stereoselective syntheses. chiralpedia.com

Table 1: Applications of AI/ML in the Chemistry of this compound

| Application Area | AI/ML Technique | Potential Impact |

| Predictive Synthesis | Neural Networks, Decision Trees | Recommends optimal reaction conditions and reagents; predicts reaction yield and success rate. friedler.net |

| SAR Modeling | Support Vector Machines, Random Forest | Predicts biological activity based on molecular structure; guides design of new derivatives. nih.govnih.gov |

| Catalyst Design | Reinforcement Learning, Genetic Algorithms | Designs novel chiral catalysts for asymmetric synthesis; predicts enantioselectivity. riken.jpchemistryworld.com |

| Reaction Optimization | Bayesian Optimization | Efficiently explores reaction parameters to find optimal conditions for yield and purity. |

Exploration of Novel Biocatalytic Pathways for Sustainable Production

The demand for greener and more sustainable chemical manufacturing processes has spurred significant interest in biocatalysis. nih.gov For the production of chiral amines, enzymes offer a highly selective and environmentally friendly alternative to traditional chemical methods that often rely on heavy metals. nih.gov Future research will likely focus on discovering and engineering novel enzymes for the synthesis of this compound.